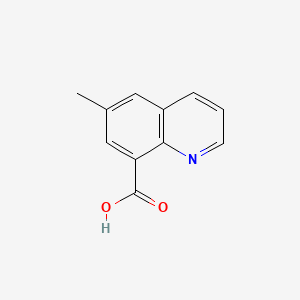

6-Methylquinoline-8-carboxylic acid

Description

Properties

IUPAC Name |

6-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDPHSBAQDGNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204242 | |

| Record name | 6-Methyl-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55706-57-5 | |

| Record name | 6-Methyl-8-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methylquinoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of a wide array of natural products, pharmaceuticals, and functional materials. The quinoline moiety is particularly prevalent in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this scaffold. Its versatile biological activities span a broad spectrum, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.

The strategic placement of substituents on the quinoline ring allows for the fine-tuning of its physicochemical properties and biological activity. Carboxylic acid-functionalized quinolines, in particular, are of significant interest as they can serve as key intermediates in the synthesis of more complex molecules and can also exhibit intrinsic biological activity. 6-Methylquinoline-8-carboxylic acid is one such derivative, and this guide provides a detailed pathway for its synthesis to facilitate further research into its potential applications.

Retrosynthetic Analysis and Proposed Synthetic Strategy

The synthesis of this compound can be approached through several classical quinoline synthesis methods. A retrosynthetic analysis points towards the Doebner-von Miller reaction as a highly plausible and efficient strategy. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

For the target molecule, the retrosynthetic disconnection of the quinoline ring suggests 2-amino-5-methylbenzoic acid as the aniline component and acrolein as the three-carbon α,β-unsaturated aldehyde.

Figure 1: Retrosynthetic analysis of this compound.

The Doebner-von Miller Synthesis of this compound

The Doebner-von Miller reaction is a modification of the Skraup synthesis and is a robust method for preparing substituted quinolines.[1][2] The proposed synthesis of this compound involves the reaction of 2-amino-5-methylbenzoic acid with acrolein in a strongly acidic medium.

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction is complex and is believed to proceed through the following key steps:

-

Michael Addition: The reaction is initiated by the 1,4-conjugate addition (Michael addition) of the amino group of 2-amino-5-methylbenzoic acid to acrolein.[1]

-

Cyclization: The resulting amino-aldehyde undergoes an intramolecular electrophilic cyclization onto the activated aromatic ring.

-

Dehydration: The cyclized intermediate then dehydrates to form a dihydroquinoline derivative.

-

Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic this compound. An oxidizing agent, often generated in situ or an external one, facilitates this final aromatization step.[3]

Sources

6-Methylquinoline-8-carboxylic acid properties and characteristics

An In-Depth Technical Guide to 6-Methylquinoline-8-carboxylic Acid: Properties, Synthesis, and Applications in Modern Research

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant biological activity. Its presence in the pharmacophore of many approved drugs, particularly in the realm of antimalarials and antibacterials, underscores its importance to medicinal chemistry. Within this class, this compound (CAS No. 55706-57-5) emerges as a valuable and versatile building block for drug discovery and material science.[1] The strategic placement of a methyl group at the 6-position and a carboxylic acid at the 8-position provides distinct chemical handles for molecular elaboration, influencing both the electronic properties of the aromatic system and the potential for diverse chemical transformations.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles and supported by authoritative references.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a quinoline core functionalized with two key substituents that dictate its chemical behavior and potential utility.[2] The carboxylic acid group provides a site for derivatization and influences solubility, while the methyl group can modulate biological activity and metabolic stability.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 55706-57-5 | [2][3] |

| Molecular Formula | C₁₁H₉NO₂ | [1][4] |

| Molecular Weight | 187.20 g/mol | [1][2] |

| Appearance | Powder to crystal | [5] |

| Storage | Sealed in dry, room temperature | [1][2] |

| Predicted XlogP | 2.1 | [4] |

| Monoisotopic Mass | 187.06332 Da | [4] |

| SMILES | CC1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | [4] |

| InChIKey | UUDPHSBAQDGNLA-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of substituted quinoline carboxylic acids often relies on the oxidation of precursor molecules bearing alkyl groups. A robust and logical pathway to this compound involves the selective oxidation of 6,8-dimethylquinoline. This precursor can be synthesized via established methods for quinoline ring formation, such as the Skraup reaction.[6]

The critical step is the oxidation of the 8-methyl group to a carboxylic acid. This transformation is analogous to the well-documented synthesis of quinoline-8-carboxylic acids from 8-methylquinolines.[7] Strong oxidizing agents are required for this conversion.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol: Oxidation of 6,8-Dimethylquinoline

This protocol is adapted from general procedures for the oxidation of alkylquinolines.[8]

-

Dissolution: Dissolve 6,8-dimethylquinoline in a suitable solvent, such as aqueous sulfuric acid, in a reaction vessel equipped with a reflux condenser and magnetic stirrer. The acidic medium protonates the quinoline nitrogen, increasing its solubility and deactivating the ring towards oxidation.

-

Oxidant Addition: While stirring vigorously, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), in portions.[8] The reaction is highly exothermic; controlling the addition rate is critical to maintain a safe temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Workup: Cool the reaction mixture to room temperature. Quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄). The product will likely precipitate from the solution upon neutralization.

-

Isolation & Purification: Filter the crude solid product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is essential. While specific spectral data for this exact compound is not widely published, its features can be reliably predicted based on its structure and data from its precursors, such as 6-methylquinoline.[9][10]

-

¹H NMR: The spectrum is expected to show distinct aromatic protons on the quinoline core. The methyl group at the 6-position should appear as a singlet around 2.5 ppm.[9] A key diagnostic signal will be the broad singlet for the carboxylic acid proton, typically appearing far downfield (>10 ppm). The proton at the 8-position in the precursor will be absent.

-

¹³C NMR: The spectrum will display 11 distinct carbon signals. The carboxyl carbon (C=O) is expected to resonate at the downfield end of the spectrum (~165-175 ppm). The methyl carbon will appear upfield (~20 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid's hydrogen bonding, typically in the 2500-3300 cm⁻¹ region. A sharp C=O stretch will be prominent around 1700 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry should show a strong molecular ion (M⁺) peak corresponding to the monoisotopic mass of 187.06 Da.[4] Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH).

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is governed by its two primary functional groups: the carboxylic acid and the substituted quinoline ring. This dual functionality makes it a versatile intermediate.

-

Carboxylic Acid Reactions: The -COOH group is a site for standard transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) to yield esters.

-

Amide Formation: Conversion to an acid chloride (e.g., with SOCl₂) followed by reaction with amines to form amides.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Quinoline Ring Reactions: The quinoline system is an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution than benzene. The existing substituents (electron-donating methyl and electron-withdrawing carboxylic acid) will direct incoming electrophiles, though forcing conditions are often required.

Caption: Key reactive sites and potential transformations of the title compound.

Applications in Research and Drug Development

The utility of this compound in a research context, particularly for drug development, is multifaceted.

Heterocyclic Building Block in Medicinal Chemistry

The molecule serves as an advanced intermediate for constructing more complex bioactive molecules.[1][11] The carboxylic acid is a key handle for linking the quinoline scaffold to other pharmacophoric elements via stable amide or ester bonds. The carboxylic acid moiety itself is a critical functional group in hundreds of drugs, often acting as a key hydrogen bond donor/acceptor or a bioisostere for other functional groups.[12]

Scaffold for Antimalarial Drug Design

The quinoline core is famously associated with antimalarial drugs. This molecule provides a pre-functionalized scaffold that can be elaborated to explore new chemical space in the search for agents effective against resistant strains of malaria.[1]

Development of Fluorescent Probes

The inherent photoluminescent properties of the quinoline backbone make it a suitable platform for designing fluorescent probes.[1] The carboxylic acid group can be used to conjugate the quinoline to specific biomolecules or to modulate its solubility and photophysical properties in aqueous environments.

Workflow in Fragment-Based Drug Discovery (FBDD)

Given its molecular weight and structural features, this compound is an ideal candidate for inclusion in a fragment library for use in Fragment-Based Drug Discovery (FBDD) campaigns.

Caption: Role of this compound in a FBDD workflow.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential for advanced applications in medicinal chemistry, material science, and chemical biology. Its robust synthesis, well-defined physicochemical properties, and versatile chemical reactivity make it an attractive starting point for the design and synthesis of novel molecules. For researchers and drug development professionals, this compound represents not just a chemical entity, but a tool to probe biological systems and a scaffold upon which the next generation of therapeutics may be built.

References

-

My Skin Recipes. this compound.[Link]

-

PubChem. 6-Quinolinecarboxylic acid, 8-hydroxy-4-methyl- | C11H9NO3 | CID 117912458.[Link]

-

PubChem. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571.[Link]

-

PubChem. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812.[Link]

-

PubChemLite. this compound (C11H9NO2).[Link]

-

ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.[Link]

-

FooDB. Showing Compound 6-Methylquinoline (FDB011115).[Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.[Link]

-

PubChem. 6-Methylquinoline | C10H9N | CID 7059.[Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching.[Link]

-

ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.[Link]

-

NIST WebBook. Quinoline, 6-methyl-.[Link]

-

mzCloud. 6 Methylquinoline.[Link]

-

Organic Chemistry Portal. Synthesis of quinolines.[Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline.[Link]

-

Glpbio. The Role of 6-Isoquinolinecarboxylic Acid in Modern Drug Discovery & Synthesis.[Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 55706-57-5|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. METHYL QUINOLINE-6-CARBOXYLATE | 38896-30-9 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 6-Methylisoquinoline-8-carboxylic acid|CAS 1824080-62-7 [benchchem.com]

- 8. 6-Quinolinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 10. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methylquinoline-8-carboxylic acid (CAS 55706-57-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Methylquinoline-8-carboxylic acid (CAS 55706-57-5), a heterocyclic building block with significant potential in medicinal chemistry and materials science. Drawing upon established scientific principles and available data, this document delves into the compound's physicochemical properties, synthesis methodologies, biological activities, and safety considerations.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, as a substituted quinoline derivative, presents a unique combination of a lipophilic methyl group and a versatile carboxylic acid handle, making it an attractive starting point for the synthesis of novel bioactive molecules and functional materials. The strategic placement of these functional groups influences the molecule's electronic properties, solubility, and potential for intermolecular interactions, thereby dictating its biological and chemical behavior.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on the known properties of its parent compound, 6-methylquinoline, and the influence of the carboxylic acid moiety, we can infer a reliable profile. The carboxylic acid group is expected to significantly increase the melting point and water solubility compared to 6-methylquinoline due to its ability to form strong intermolecular hydrogen bonds.

Table 1: Estimated Physicochemical Properties of this compound and Comparative Data for 6-Methylquinoline.

| Property | This compound (Estimated) | 6-Methylquinoline (CAS 91-62-3)[1][2] |

| Molecular Formula | C₁₁H₉NO₂ | C₁₀H₉N |

| Molecular Weight | 187.19 g/mol | 143.19 g/mol |

| Appearance | Crystalline solid | Clear pale yellow liquid or oil |

| Melting Point | Significantly higher than -22°C | -22 °C |

| Boiling Point | > 258.6 °C | 258.6 °C at 760 mmHg |

| Solubility | Moderately soluble in polar organic solvents and aqueous bases. | Less than 1 mg/mL in water at 17°C |

| pKa | ~4-5 (for the carboxylic acid) | 5.22 (of the protonated quinoline nitrogen) |

| logP | < 2.57 | 2.57 |

The presence of both a basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group makes this compound an amphoteric molecule. This characteristic is crucial for its behavior in biological systems and for developing purification strategies.

Synthesis and Purification

The synthesis of this compound can be approached through established methods for quinoline synthesis, followed by functional group manipulations. A plausible and widely utilized route is the Skraup synthesis , a classic method for constructing the quinoline ring system.

General Synthesis Workflow: A Modified Skraup Approach

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (historically arsenic pentoxide, though safer alternatives are now common), and sulfuric acid. For the synthesis of this compound, a suitable starting material would be 2-amino-5-methylbenzoic acid.

Caption: Postulated antimicrobial mechanism of action via metal chelation.

Potential as a Synthetic Intermediate

The carboxylic acid functionality at the 8-position is a versatile handle for further chemical modifications. It can be readily converted to esters, amides, and other functional groups, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This makes this compound a valuable building block for the development of new therapeutic agents.

Fluorescence Properties

Quinoline and its derivatives are known to exhibit fluorescence. This property can be exploited in the development of fluorescent probes for the detection of metal ions or for biological imaging applications. The specific fluorescence properties of this compound would be influenced by the substitution pattern and the local chemical environment.

Analytical Methods

A comprehensive analysis of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, which is typically downfield (10-13 ppm) and exchanges with D₂O. [3]The specific chemical shifts and coupling constants of the aromatic protons would provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbons of the quinoline ring system, the methyl carbon, and the carbonyl carbon of the carboxylic acid, which is expected to appear in the range of 165-185 ppm. [4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. [4]A strong C=O stretching absorption for the carbonyl group will be observed around 1700-1725 cm⁻¹. [4]Characteristic C-H and C=C/C=N stretching vibrations of the aromatic ring will also be present.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. The amphoteric nature of the molecule allows for pH manipulation of the mobile phase to achieve optimal retention and peak shape.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Safety and Handling

-

Hazards: 6-Methylquinoline is listed as harmful if swallowed and causes skin irritation. [5]It is also irritating to the eyes, mucous membranes, and upper respiratory tract. [6]When heated to decomposition, it may emit toxic fumes. [6]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [5][7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [5]Keep away from strong oxidizing agents and prolonged exposure to light. [6]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for applications in drug discovery and materials science. Its synthesis can be achieved through established methodologies, and its functional groups offer opportunities for diverse chemical modifications. While its biological activity profile suggests potential as an antimicrobial agent, careful consideration of its genotoxic properties is essential. This technical guide provides a foundational understanding of this compound, intended to support and guide further research and development efforts. As with any chemical, all handling and experimental work should be conducted with the utmost regard for safety.

References

-

Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Boll Chim Farm, 133(5), 328-338. [Link]

-

PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2019). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Fuentes-Lorenzo, J. L., et al. (2014). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. Environmental and Molecular Mutagenesis, 55(1), 64-73.

- Ma, Y., et al. (2022). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. International Journal of Molecular Sciences, 23(19), 11881.

-

FooDB. (2019). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

-

Request PDF. (2022). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

- Bayrak, N., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6701.

-

Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Lee, S., et al. (2023). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. International Journal of Molecular Sciences, 24(13), 10839.

- Al-Ostoot, F. H., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 28(22), 7545.

- McFee, A. F., & Lowe, K. W. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Mutation Research/Genetic Toxicology, 224(3), 335-340.

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- S. S. Sonawane, et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Pharmaceutical Sciences, 6(5), 10-14.

-

ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

Sources

- 1. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. fishersci.com [fishersci.com]

- 6. 6-METHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chemos.de [chemos.de]

An In-Depth Technical Guide to 6-Methylquinoline-8-carboxylic acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylquinoline-8-carboxylic acid, a substituted quinoline derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, heterocyclic scaffold, combined with the reactive carboxylic acid and methyl functional groups, makes it a versatile building block for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in drug discovery and catalysis.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring, with a methyl group at the 6-position and a carboxylic acid group at the 8-position. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Key Identifiers and Molecular Weight

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.2 g/mol | [1] |

| CAS Number | 55706-57-5 | [1] |

| Canonical SMILES | CC1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | [2] |

| InChI | InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14) | [2] |

The presence of both a basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group gives the molecule amphoteric properties. The methyl group can influence its solubility and electronic properties.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, with the Skraup-Doebner-von Miller reaction and its modifications being a common approach for constructing the quinoline core. A plausible synthetic pathway involves the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound.

Caption: A potential synthetic workflow for this compound.

General Experimental Considerations for Quinoline Synthesis

Protocols for the synthesis of similar quinoline carboxylic acids often involve the following steps[3]:

-

Reaction Setup: The aniline derivative and the α,β-unsaturated aldehyde or ketone are typically reacted in the presence of an acid catalyst and an oxidizing agent.

-

Heating: The reaction mixture is heated, often under reflux, for a specified period to drive the cyclization and aromatization steps.

-

Workup: After cooling, the reaction mixture is typically neutralized and the product is extracted with an organic solvent.

-

Purification: The crude product is then purified by techniques such as recrystallization or column chromatography.

Given the specificity of the target molecule, optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, would be crucial for achieving a good yield and purity.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for all eleven carbon atoms. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically in the range of 165-185 ppm). The chemical shifts of the aromatic carbons would also provide valuable information about the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present[4][5][6]:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O stretch (carboxylic acid): A medium intensity band in the 1210-1320 cm⁻¹ region.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (COOH) and other characteristic cleavages of the quinoline ring.

Applications in Drug Discovery and Catalysis

The unique structural features of this compound make it a valuable scaffold in the development of new therapeutic agents and catalysts.

Pharmaceutical Intermediate in Antimalarial Drug Synthesis

Quinoline and its derivatives have a long history in the fight against malaria, with quinine being the first effective treatment.[7] Many synthetic antimalarial drugs, such as chloroquine and primaquine, are based on the quinoline core. This compound serves as a key pharmaceutical intermediate in the synthesis of novel antimalarial compounds.[8] Its structure can be modified at the carboxylic acid group to introduce various side chains, which can modulate the compound's antimalarial activity, pharmacokinetic properties, and toxicity profile. The development of new quinoline-based drugs is crucial to combat the growing problem of drug-resistant malaria parasites.

Caption: Role of this compound in drug development.

Potential in Catalysis

The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group can act as coordination sites for metal ions. This property suggests that this compound and its derivatives have the potential to be used as ligands in the development of novel catalysts for organic transformations.[8][9] The rigid quinoline backbone can provide a well-defined coordination sphere around a metal center, potentially leading to high selectivity in catalytic reactions. Research in this area is ongoing and could lead to the discovery of new and efficient catalytic systems for a variety of chemical reactions.

Conclusion

This compound is a molecule with significant potential in both pharmaceutical and materials science. Its well-defined molecular structure and the presence of versatile functional groups make it an attractive starting material for the synthesis of new compounds with a wide range of applications. While further research is needed to fully elucidate its synthetic pathways and spectroscopic properties, the existing knowledge highlights its importance as a key building block in the development of new technologies, particularly in the ongoing quest for novel antimalarial agents.

References

-

6-Methylquinoline. PubChem. [Link]

-

Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. ResearchGate. [Link]

-

Methyl quinoline-6-carboxylate. PubChem. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

6-Quinolinecarboxylic acid. PubChem. [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. [Link]

-

Quinoline, 6-methyl-. NIST WebBook. [Link]

-

This compound. PubChemLite. [Link]

-

Showing Compound 6-Methylquinoline (FDB011115). FooDB. [Link]

-

IR: carboxylic acids. University of California, Los Angeles. [Link]

-

6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

-

Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems. PubMed. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. [Link]

-

Introduction to IR Spectroscopy - Carboxylic Acids.. YouTube. [Link]

-

Aerobic C–H Acetoxylation of 8-Methylquinoline in PdII–Pyridinecarboxylic Acid Systems: Some Structure–Reactivity Relationships. ResearchGate. [Link]

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing 6-Methylquinoline-8-carboxylic Acid for Drug Development

An In-depth Technical Guide for Scientists and Pharmaceutical Professionals on the Procurement, Quality Assessment, and Application of 6-Methylquinoline-8-carboxylic Acid.

In the landscape of modern drug discovery, the quality and characterization of starting materials are paramount. This compound (CAS No. 55706-57-5), a key heterocyclic building block, is integral to the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth analysis of the commercial landscape for this critical reagent, offering insights into supplier evaluation, quality control parameters, and its applications in pharmaceutical research and development.

Commercial Availability and Supplier Landscape

Sourcing high-quality this compound is the foundational step for any research or development program. Several chemical suppliers offer this compound, primarily for research and development purposes. The purity levels typically advertised range from 97% to over 98%. For drug development applications, it is crucial to select suppliers who can provide comprehensive analytical data and demonstrate consistent quality.

Key Commercial Suppliers:

| Supplier | Stated Purity | Quality Management | Noteworthy Information |

| Biotuva Life Sciences | 98%[1] | Information not readily available | Offers the compound in research-scale quantities.[1] |

| HANGZHOU LEAP CHEM CO., LTD. (LEAPChem) | Not specified, but serves research and bulk manufacturing | ISO Certified[1] | A specialized fine chemical supplier with a broad catalog for research and production.[1] |

| BLD Pharm | Not specified, but provides analytical data | Information not readily available | Indicates the availability of NMR, HPLC, and LC-MS data for their products. |

| Sunway Pharm Ltd. | 97% | Information not readily available | Provides various research quantities and indicates the availability of CoA and NMR. |

When evaluating suppliers, it is imperative to look beyond the listed purity and inquire about their quality management systems, such as ISO certification, which indicates a commitment to standardized processes. Furthermore, the willingness of a supplier to provide detailed analytical documentation, including a Certificate of Analysis (CoA), is a strong indicator of their quality standards. For projects that may scale to clinical or commercial production, it is also wise to engage with suppliers who have a track record in bulk manufacturing.

Quality Specifications and Analytical Characterization

For researchers and drug development professionals, understanding the purity and impurity profile of this compound is critical. A comprehensive Certificate of Analysis is the primary document for assessing the quality of a specific batch.

Essential Parameters on a Certificate of Analysis:

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥98% is generally expected for research applications.

-

Identity Confirmation: Confirmed by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct chemical structure.

-

Appearance: Should be a consistent solid, with the color noted.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Moisture Content: Usually determined by Karl Fischer titration.

-

Residual Solvents: Assessed by Gas Chromatography (GC), particularly important for later-stage drug development.

-

Elemental Impurities: May be required for advanced development stages.

The following diagram illustrates a typical workflow for the quality control of this compound:

Figure 2: Plausible Synthesis Route for this compound

Potential Impurities:

-

Unreacted Starting Material: Residual 6,8-dimethylquinoline.

-

Over-oxidation Products: Dicarboxylic acid derivatives if the reaction is not well-controlled.

-

Incomplete Oxidation Products: Such as the corresponding aldehyde.

-

Reagents and Catalysts: Traces of the oxidizing agent or other reagents used in the synthesis.

-

Isomeric Impurities: Depending on the initial starting materials for the quinoline synthesis, other positional isomers of methylquinoline carboxylic acid could be present.

Effective purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical to ensure the removal of impurities while maximizing the yield of the final product.

Applications in Drug Discovery and Development

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities. The carboxylic acid moiety, in particular, is a key functional group in many drugs, though it can sometimes present challenges related to metabolic stability and membrane permeability. [2][3]Bioisosteric replacement of the carboxylic acid is a common strategy in drug design to overcome these hurdles. [2][3] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is found in drugs with activities including:

The specific substitution pattern of this compound makes it an attractive starting material for creating novel compounds that can interact with various biological targets. Researchers can leverage the carboxylic acid group for further chemical modifications, such as amide bond formation, to build libraries of compounds for screening.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.

-

Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

-

Stability: While generally stable, prolonged exposure to light, air, or moisture could lead to degradation.

Conclusion

For researchers and professionals in drug development, the selection of high-quality this compound is a critical decision that can impact the reliability of research data and the success of a development program. A thorough evaluation of commercial suppliers, a deep understanding of the product's analytical specifications, and an awareness of potential impurities are essential. By adhering to the principles of quality control and proper handling, scientists can confidently utilize this versatile building block to advance the discovery of novel therapeutics.

References

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- Daina, A., et al. (2019). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Pharmaceuticals, 12(3), 123.

-

The Royal Society of Chemistry. (2019). Supporting Information. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]

-

PMC. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

PubChem. 6-Methylquinoline. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

PubChem. 6-Quinolinecarboxylic acid. [Link]

-

FooDB. Showing Compound 6-Methylquinoline (FDB011115). [Link]

-

ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

-

Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]

-

ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

-

SpectraBase. Quinoline-6-carboxylic acid, hexadecyl ester. [Link]

-

PubChemLite. 8-methylquinoline-6-carboxylic acid (C11H9NO2). [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

PubChem. 2-Methylquinoline-6-carboxylic acid. [Link]

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry. Its inherent structural features, including the nitrogen atom's ability to act as a hydrogen bond acceptor and the planar aromatic system's capacity for π-π stacking interactions, render it a "privileged scaffold." This allows for the generation of vast libraries of derivatives with a wide spectrum of biological activities. The introduction of a carboxylic acid moiety to this scaffold further enhances its therapeutic potential by providing a key site for interaction with biological targets, often through the formation of salt bridges or hydrogen bonds. This guide provides an in-depth exploration of the multifaceted biological activities of quinoline carboxylic acids, focusing on their anticancer, anti-inflammatory, antibacterial, and antiviral properties. We will delve into their mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols for their biological evaluation, offering a comprehensive resource for researchers and drug development professionals.

Anticancer Activity: Targeting the Engines of Proliferation

Quinoline carboxylic acids have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are diverse, primarily targeting key enzymes essential for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-elucidated mechanism of the anticancer effects of many quinoline-4-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3] Cancer cells, with their high rate of proliferation, have a significant demand for nucleotides for DNA and RNA synthesis, making them particularly vulnerable to the depletion of the pyrimidine pool.[4] By inhibiting DHODH, these compounds effectively starve cancer cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest, primarily at the S-phase, and subsequent apoptosis.[4] The carboxylic acid group at the C-4 position is crucial for this activity, as it forms a critical salt bridge with a key arginine residue within the enzyme's binding pocket.[1]

Caption: Quinoline derivatives can inhibit the NF-κB signaling pathway, reducing inflammation.

Quantitative Anti-inflammatory Activity Data

The in vitro anti-inflammatory activity of quinoline carboxylic acids is often assessed by their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

| Compound Class | Specific Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid | - | RAW264.7 | LPS-induced NO production | Appreciable anti-inflammatory affinities | [5] |

| Quinoline-3-carboxylic acid | - | RAW264.7 | LPS-induced NO production | Appreciable anti-inflammatory affinities | [5] |

| Norsesterterpene peroxide | Epimuqubilin A | RAW 264.7 | LPS-induced NO production | 7.4 | [6] |

| Norsesterterpene peroxide | Sigmosceptrellin A | RAW 264.7 | LPS-induced NO production | 9.9 | [6] |

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). [6][7] Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate until they reach approximately 80% confluency.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). [8]6. Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable and quantifiable breakdown product of NO.

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO production inhibition.

Antibacterial Activity: Disrupting Bacterial Replication

The discovery of nalidixic acid, a quinolone carboxylic acid, marked a significant milestone in antibacterial therapy. Since then, numerous fluoroquinolone derivatives have been developed, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [9]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone carboxylic acids exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. [1][10]These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. [11]DNA gyrase introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. [12]This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. [1]The carboxylic acid group at the C-3 position is essential for this activity, as it is involved in coordinating with a magnesium ion and interacting with the enzyme's active site. [10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

An Enduring Legacy: A Technical Guide to the History and Discovery of Quinoline Derivatives

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the field of medicinal chemistry.[1] Its journey, from a crude 19th-century coal tar isolate to the core of modern pharmaceuticals, represents a remarkable chapter in scientific discovery. This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the history and discovery of quinoline derivatives. We will delve into the foundational natural products that first hinted at its power, dissect the classic synthetic reactions that unlocked its vast chemical potential, and trace the development of its most impactful therapeutic agents. This narrative is built not just on historical facts, but on the causal scientific reasoning that drove each discovery, providing a technical and practical perspective on this enduring molecular framework.[2]

Part 1: The Dawn of Quinoline - From Natural Remedy to Isolated Compound

The story of quinoline begins not in a laboratory, but in the Andes mountains of South America, with a tree bark that would alter the course of medicine and global exploration.

The Cinchona Bark: Nature's Antimalarial

For centuries, indigenous populations of Peru used the bark of the Cinchona tree to treat fevers. In the 17th century, Jesuit missionaries learned of its potent effects against the chills and fevers characteristic of malaria.[3][4] The powdered bark, often called "Jesuit's bark," was introduced to Europe and became the first effective treatment for the disease.[5][6] This natural remedy's efficacy was a medical revelation, but its use was hampered by inconsistent potency and supply issues.[7]

The critical turning point came in 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from the Cinchona bark.[5][7] They named this white, crystalline substance quinine , and its purification marked the dawn of using a specific chemical compound to treat an infectious disease, moving pharmacology from crude extracts to purified, quantifiable molecules.[5][8]

A Dual Discovery: Coal Tar and Chemical Degradation

While quinine demonstrated the biological power of the underlying quinoline structure, the parent heterocycle itself was discovered through two independent paths.

-

From Coal Tar (1834): German chemist Friedlieb Ferdinand Runge, while investigating the complex mixture of coal tar, isolated an oily substance he named "leukol" (white oil).[2][9]

-

From Quinine (1842): French chemist Charles Gerhardt, through the dry distillation of the alkaloid quinine with a strong base, obtained a similar compound he named "quinoline" (or "Chinolein").[2][9]

Initially, these were believed to be different substances. It was the German chemist August Hoffmann who later demonstrated that Runge's "leukol" and Gerhardt's "quinoline" were, in fact, the same molecule.[9] This dual discovery cemented quinoline's identity as both a fundamental industrial chemical and the core of a powerful natural medicine.

Part 2: The Synthetic Revolution - Forging the Quinoline Core

The isolation of quinoline and the elucidation of its structure ignited a flurry of activity among organic chemists. The late 19th century saw the development of several elegant and robust synthetic methods, many of which are still in use today. These "name reactions" provided the tools to construct the quinoline scaffold from simple starting materials, opening the door to systematic derivatization and the exploration of structure-activity relationships (SAR).

The Skraup Synthesis (1880)

The Skraup synthesis, developed by Czech chemist Zdenko Hans Skraup, is a classic and often vigorous method for producing quinoline itself.[10] It involves the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and a mild oxidizing agent.[11]

Causality: The brilliance of the Skraup synthesis lies in its use of simple, readily available reagents. The sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization. The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring.

Generalized Mechanism

-

Dehydration: Concentrated sulfuric acid dehydrates glycerol to form acrolein.[12]

-

Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the acrolein in a conjugate (Michael) addition.[12]

-

Cyclization: The acid catalyzes the electrophilic ring-closure of the intermediate onto the electron-rich benzene ring.[12]

-

Oxidation: The resulting dihydroquinoline is oxidized (e.g., by nitrobenzene) to the aromatic quinoline product.[12][13]

Protocol: General Skraup Synthesis of Quinoline

-

Preparation: In a fume hood, equip a large round-bottom flask with a reflux condenser and a dropping funnel. Add aniline (1.0 eq) and ferrous sulfate heptahydrate (to moderate the reaction) to the flask.

-

Reagent Addition: Slowly and carefully add concentrated sulfuric acid (approx. 3.5 eq) to the aniline with stirring and cooling.

-

Heating & Addition: Heat the mixture to 100-110°C. Add glycerol (approx. 3.0 eq) dropwise from the funnel, ensuring the temperature does not exceed 140°C.

-

Oxidant Addition: Once the glycerol addition is complete, add the oxidizing agent (e.g., nitrobenzene, 0.5 eq) cautiously.

-

Reflux: Heat the reaction mixture to reflux (approx. 150-160°C) for 3-4 hours. The reaction is exothermic and may require careful temperature control.

-

Work-up: Cool the mixture and dilute with water. Steam distill the mixture to remove unreacted nitrobenzene. Make the residue strongly alkaline with sodium hydroxide solution.

-

Isolation: Steam distill the alkaline mixture. The quinoline will pass over with the steam. Separate the quinoline layer from the distillate, dry it over anhydrous potassium hydroxide, and purify by distillation.

The Doebner-von Miller Reaction (1881)

A versatile extension of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of substituted quinolines by reacting an aromatic amine with α,β-unsaturated aldehydes or ketones.[14][15]

Causality: This method offers greater flexibility than the Skraup synthesis by allowing the pre-formation or in situ generation of a wide variety of α,β-unsaturated carbonyls. This directly translates to the ability to install different substituents on the pyridine ring of the quinoline product, a key advantage for medicinal chemistry applications. The mechanism is more complex and now understood to proceed through a fragmentation-recombination pathway, which explains the formation of certain "scrambled" products observed in crossover experiments.[16]

Generalized Mechanism

-

Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.[14]

-

Fragmentation: The resulting adduct can fragment into an imine and a saturated carbonyl compound.[14][16]

-

Recombination/Condensation: These fragments can recombine to form a new conjugated imine intermediate.

-

Cyclization & Oxidation: This intermediate then undergoes electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation to yield the substituted quinoline.[15]

The Combes Synthesis (1888)

Reported by Alphonse Combes, this method synthesizes 2,4-disubstituted quinolines by condensing an aniline with a β-diketone under acidic conditions.[11][17]

Causality: The use of a β-diketone is unique and provides direct access to 2,4-disubstituted quinolines, a common substitution pattern in bioactive molecules. The reaction proceeds via a stable enamine intermediate, and the rate-determining step is the acid-catalyzed intramolecular electrophilic aromatic substitution (annulation).[17] The choice of acid catalyst (e.g., concentrated H₂SO₄ or polyphosphoric acid) is critical for promoting the dehydration and cyclization steps efficiently.[17]

Protocol: General Combes Synthesis

-

Condensation: Mix the aniline (1.0 eq) and the β-diketone (e.g., acetylacetone, 1.0 eq) in a suitable flask. The initial reaction to form the enamine intermediate can often be performed neat or with gentle heating. Water is eliminated during this step.

-

Cyclization: Cool the intermediate enamine. Slowly and cautiously add the acid catalyst (e.g., concentrated sulfuric acid, 5-10 eq) with vigorous stirring and cooling in an ice bath.

-

Heating: After the addition is complete, heat the mixture (e.g., in a water bath at 100°C) for a specified time (e.g., 15-30 minutes) to drive the cyclization and dehydration.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralization & Isolation: Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or NaOH solution) until the product precipitates.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

The Friedländer Synthesis (1882)

The Friedländer synthesis, discovered by Paul Friedländer, is a condensation reaction between an o-aminoaryl aldehyde or ketone and a second carbonyl compound containing an α-methylene group.[18][19]

Causality: This is one of the most straightforward and convergent methods for quinoline synthesis. Its power lies in its atom economy and the direct construction of the quinoline from two pre-functionalized fragments. The reaction mechanism is a reliable sequence of aldol condensation followed by cyclizing condensation (imine formation), which can be catalyzed by either acid or base.[19][20] This allows the reaction conditions to be tuned to the specific substrates, avoiding side reactions.[20]

Generalized Mechanism

Two pathways are viable:

-

Pathway A (Aldol First): Intermolecular aldol condensation between the two carbonyl partners, followed by dehydration to form an α,β-unsaturated system. The intramolecular condensation between the amino group and the ketone then forms the quinoline after a final dehydration.[19]

-

Pathway B (Schiff Base First): Initial condensation between the amino group and the carbonyl partner to form a Schiff base (imine). A subsequent intramolecular aldol-type reaction, followed by dehydration, yields the final product.[19]

Part 3: The Pharmacological Odyssey - Quinoline Derivatives in Medicine

The development of robust synthetic methods transformed the quinoline scaffold from a chemical curiosity into a powerhouse for drug discovery. Its derivatives have become indispensable tools in the fight against infectious diseases and cancer.

Antimalarials: The Battle Against Resistance

The quinoline core is synonymous with antimalarial therapy.

-

Chloroquine: Following WWII, the synthetic 4-aminoquinoline chloroquine (synthesized in 1934) largely replaced quinine for malaria treatment.[6][21] It was highly effective, inexpensive, and safer than quinine.[6][22] Its mechanism involves interfering with the detoxification of heme within the parasite, leading to a buildup of toxic heme and parasite death.[6]

-

The Rise of Resistance: Widespread use led to the emergence of chloroquine-resistant strains of P. falciparum starting in the late 1950s.[5][21] This critical challenge spurred the development of new quinoline derivatives.

-

Next-Generation Drugs: Medicinal chemists modified the quinoline scaffold to create drugs like amodiaquine , mefloquine , and primaquine (an 8-aminoquinoline effective against dormant liver stages) to combat resistant parasites.[6][23][24] This ongoing chemical arms race highlights the scaffold's versatility, where modifications to side chains and substitution patterns can restore or enhance activity.[25][26]

Antibacterials: The Fluoroquinolone Revolution

A serendipitous discovery during chloroquine synthesis in 1962 by George Lesher yielded nalidixic acid , the first "quinolone" antibiotic.[][28] While its activity was modest and largely confined to urinary tract infections, it established a new mechanism of antibacterial action.[29][30]

The true breakthrough came in the early 1980s with the introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7 of the quinolone core, creating the fluoroquinolones (e.g., norfloxacin , followed by ciprofloxacin ).[][29]

Causality: The fluorine atom dramatically increased the drug's penetration into bacterial cells and its potency against the target enzymes.[] This single atomic substitution transformed a niche antibiotic into a class of broad-spectrum agents effective against a wide range of Gram-positive and Gram-negative bacteria.[][31]

Mechanism of Action: Fluoroquinolones do not disrupt the cell wall like penicillins. Instead, they directly inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[28][31] By stabilizing the enzyme-DNA complex after DNA cleavage, they prevent the resealing of the DNA strands, leading to double-strand breaks and rapid bacterial cell death.[28]

A Privileged Scaffold: Diverse Biological Activities

The therapeutic utility of the quinoline ring system extends far beyond infectious diseases. Its rigid, planar structure and ability to be functionalized at multiple positions make it an ideal scaffold for interacting with various biological targets.[23][32]

| Biological Activity | Examples / Notes | Key References |

| Anticancer | Inhibition of topoisomerase, cell cycle arrest, anti-proliferative activity. | [1][33][34][35] |

| Anti-inflammatory | Modulation of cytokine generation and other inflammatory pathways. | [1][23] |

| Antimicrobial | Includes antibacterial (fluoroquinolones) and antifungal activities. | [33][34][36] |

| Antiviral | Inhibition of viral replication and adhesion to host cells. | [23][32] |

| Anticonvulsant | Modulation of neurotransmitter activity. | [23][33][34] |

| Cardiovascular | Includes anti-arrhythmic and antihypertensive properties. | [23][34] |

Conclusion

From the fever-reducing bark of the Cinchona tree to the precision-engineered fluoroquinolones that halt bacterial DNA replication, the history of quinoline is a testament to the synergy between natural product discovery, synthetic innovation, and medicinal chemistry. Its journey illustrates a core principle of drug development: that nature provides the inspiration, synthesis provides the tools, and a deep understanding of mechanism and causality provides the path to therapeutic breakthroughs. The quinoline ring system, discovered over 180 years ago, remains a vital and "privileged" scaffold, continually yielding new derivatives and promising to be a cornerstone of pharmacological research for the foreseeable future.

References

- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- Benchchem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Wikipedia. (n.d.). Combes quinoline synthesis.

- Wikipedia. (n.d.). Quinoline.

- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

- Pharmakina. (n.d.). The Story of Quinine.

- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.

- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

- PubMed. (2009). Biological activities of quinoline derivatives.

- Wikipedia. (n.d.). Skraup reaction.

- BOC Sciences. (n.d.). Fluoroquinolone Antibiotics: Definition, Mechanism and Research.

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.

- Unknown Source. (n.d.).

- Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives.

- Wikipedia. (n.d.). Friedländer synthesis.

- Ingenta Connect. (2009). Biological Activities of Quinoline Derivatives.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- PMC. (n.d.). Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria.

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

- Wikipedia. (n.d.). Quinine.

- Química Organica.org. (n.d.). Friedlander quinoline synthesis.

- YouTube. (2021). Combes Quinoline Synthesis Mechanism. Organic Chemistry.

- Benchchem. (n.d.). The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery, History, and Derivatives.

- Unknown Source. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.

- Cassauwers, T. (2015). The global history of quinine, the world's first anti-malaria drug.

- PMC. (n.d.). What Historical Records Teach Us about the Discovery of Quinine.

- PMC - NIH. (n.d.). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.

- International Journal of Pharmaceutical Sciences Review and Research. (2014). A Brief History of Quinoline as Antimalarial Agents.

- ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.

- NCBI Bookshelf - NIH. (n.d.). Drug Discovery and Development - Malaria.

- Medicines for Malaria Venture. (n.d.). History of antimalarial drugs.

- Unknown Source. (n.d.). Combes Quinoline Synthesis.

- MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.

- MDPI. (n.d.). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.

- PMC. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.

- ResearchGate. (2025). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.

- PMC. (n.d.). Mechanism of action of and resistance to quinolones.

- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- YouTube. (2025). Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects.

- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.

- Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmakina.com [pharmakina.com]

- 4. What Historical Records Teach Us about the Discovery of Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. medium.com [medium.com]

- 8. Quinine - Wikipedia [en.wikipedia.org]

- 9. Quinoline - Wikipedia [en.wikipedia.org]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. iipseries.org [iipseries.org]

- 12. uop.edu.pk [uop.edu.pk]

- 13. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 18. Friedlaender Synthesis [organic-chemistry.org]

- 19. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 22. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. mdpi.com [mdpi.com]

- 25. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 28. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 30. m.youtube.com [m.youtube.com]

- 31. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 32. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 33. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. benthamdirect.com [benthamdirect.com]

- 35. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]

- 36. ijpsjournal.com [ijpsjournal.com]

Unlocking the Therapeutic Promise of 6-Methylquinoline-8-carboxylic acid: A Technical Guide for Drug Discovery

Foreword: The Untapped Potential of a Unique Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities.[1][2][3] From the pioneering antimalarial drug quinine to modern fluoroquinolone antibiotics and targeted anticancer agents, the versatility of the quinoline scaffold is well-established.[4][5][6] This guide delves into the untapped potential of a specific, yet under-explored derivative: 6-Methylquinoline-8-carboxylic acid .

While direct literature on this particular molecule is sparse, its structural features—a strategic methyl substitution and a chelating 8-carboxylic acid group—suggest a rich and varied pharmacological potential. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a robust framework for the synthesis, characterization, and biological evaluation of this promising compound. By leveraging established principles of medicinal chemistry and drawing parallels with structurally related molecules, we will illuminate compelling research avenues for this compound.